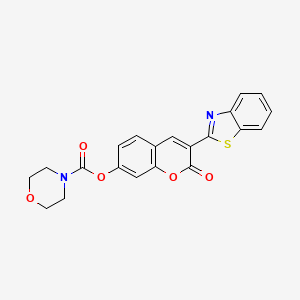

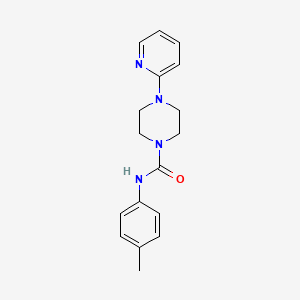

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate" is a derivative that combines the chemical structures of coumarin, thiazole, and morpholine. These derivatives are known for their significant biological activities and are widely used in pharmaceuticals. They have been studied for their potential applications in various fields, including antimicrobial coatings and cancer treatment .

Synthesis Analysis

The synthesis of coumarin-thiazole derivatives typically involves the condensation of benzo[d]thiazol-2-amines with 2-oxo-2H-chromene-3-carbonyl chlorides or similar precursors. The process may include the use of microwave irradiation conditions to enhance the reaction rates and yields . The structural confirmation of these compounds is often achieved through spectral data such as infrared spectroscopy and nuclear magnetic resonance (NMR) .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex, with various substituents affecting the overall conformation and stability. For instance, the crystal structure of a related Mannich base shows a methylene group bridging the molecules of 2-mercapto benzothiazole and morpholine, with specific dihedral angles and conformations that contribute to the stability of the molecule through weak hydrogen bonding and π interactions .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in a range of chemical reactions, often determined by the functional groups present on the core structure. These reactions can be tailored to produce compounds with desired biological activities, such as antimicrobial or anticancer properties. The reactivity of these compounds can also be exploited to incorporate them into polymers for antimicrobial coatings .

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin-thiazole derivatives are influenced by their molecular structure. These properties include fluorescence characteristics, which can be modified by substituting different groups on the core structure to emit blue light in a specific wavelength range . Additionally, the incorporation of these derivatives into polymers can enhance the physical and mechanical properties of the resulting materials .

Aplicaciones Científicas De Investigación

Structural and Spectral Analysis

Research on benzothiazole derivatives has provided insights into their crystal structures and spectral characteristics. For instance, Franklin et al. (2011) analyzed the crystal structure of a Mannich base derivative, highlighting the molecular conformation and hydrogen bonding interactions, which are crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Franklin, Tamilvendan, Venkatesa Prabhu, & Balasubramanian, 2011).

Photophysics and Nonlinear Optical Properties

Shreykar et al. (2017) synthesized novel coumarin thiazole hybrid dyes, examining their photophysical properties and aggregation-induced emission characteristics. The study also delved into the compounds' twisted intramolecular charge transfer phenomena and their potential applications in organic electronics and photonics (Shreykar, Jadhav, & Sekar, 2017).

Environmental Detection and Analysis

Kumata, Takada, and Ogura (1996) developed an analytical method for detecting benzothiazole derivatives in environmental samples, demonstrating the compound's role as a molecular marker of street runoff. This method's sensitivity and selectivity make it significant for environmental monitoring and pollution assessment (Kumata, Takada, & Ogura, 1996).

Antimicrobial Applications

Rajeeva et al. (2009) reported on the synthesis and antimicrobial activity of new benzothiazole derivatives, providing a foundation for developing new antimicrobial agents. This research underscores the compound's potential in addressing microbial resistance and developing novel therapeutic strategies (Rajeeva, Srinivasulu, & Shantakumar, 2009).

Chemosensors for Cyanide Anions

Wang et al. (2015) synthesized coumarin benzothiazole derivatives that act as chemosensors for cyanide anions, showcasing the compound's utility in environmental monitoring and safety applications. This work highlights the potential for developing sensitive and selective sensors for hazardous substances (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

Propiedades

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5S/c24-20-15(19-22-16-3-1-2-4-18(16)29-19)11-13-5-6-14(12-17(13)28-20)27-21(25)23-7-9-26-10-8-23/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMGLYOFKZUUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2541179.png)

![4-[(1E)-3-(2-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-1,3-benzodioxole-5-carboxylic acid](/img/structure/B2541181.png)

![1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2541184.png)

![2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2541185.png)

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2541186.png)

![8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2541191.png)

![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2541194.png)

![4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B2541195.png)